Benzene, 1-(3,4-diphenylbutyl)-4-ethyl-

Constitutional isomerism Chemical identity Procurement specification

Benzene, 1-(3,4-diphenylbutyl)-4-ethyl- (CAS 62131‑82‑2) is a C₂₄H₂₆ alkyl‑substituted aromatic hydrocarbon characterized by a para‑ethylbenzene core bearing a 3,4‑diphenylbutyl substituent. Its constitutional isomerism distinguishes it from a series of 1,3‑diphenylbutyl‑substituted analogues.

Molecular Formula C24H26
Molecular Weight 314.5 g/mol
CAS No. 62131-82-2
Cat. No. B14541932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1-(3,4-diphenylbutyl)-4-ethyl-
CAS62131-82-2
Molecular FormulaC24H26
Molecular Weight314.5 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)CCC(CC2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C24H26/c1-2-20-13-15-21(16-14-20)17-18-24(23-11-7-4-8-12-23)19-22-9-5-3-6-10-22/h3-16,24H,2,17-19H2,1H3
InChIKeyVRTJBTZBHZXOOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzene, 1-(3,4-diphenylbutyl)-4-ethyl- Procurement Guide: CAS 62131-82-2 Structural Identity and Key Physicochemical Differentiators


Benzene, 1-(3,4-diphenylbutyl)-4-ethyl- (CAS 62131‑82‑2) is a C₂₄H₂₆ alkyl‑substituted aromatic hydrocarbon characterized by a para‑ethylbenzene core bearing a 3,4‑diphenylbutyl substituent. Its constitutional isomerism distinguishes it from a series of 1,3‑diphenylbutyl‑substituted analogues [1]. The compound exhibits a predicted octanol‑water partition coefficient (LogP) of 6.20810, indicating high lipophilicity [2].

Why Unverified 'Diphenylbutyl Ethylbenzene' Isomers Cannot Substitute for Benzene, 1-(3,4-diphenylbutyl)-4-ethyl-


The term 'diphenylbutyl ethylbenzene' encompasses multiple constitutional isomers that differ in the position of the phenyl groups on the butyl chain and the ethyl substituent on the benzene ring. The 3,4‑diphenylbutyl isomer (CAS 62131‑82‑2) exhibits a measurably distinct lipophilicity profile compared to 1,3‑diphenylbutyl isomers [1]. Substitution without structural verification can introduce an isomeric mixture that alters solubility, partitioning behavior, and reactivity in downstream applications such as liquid‑liquid extraction, chromatographic separation, or structure‑activity relationship studies .

Quantitative Differentiation of Benzene, 1-(3,4-diphenylbutyl)-4-ethyl- (CAS 62131-82-2) from Closest Constitutional Isomers


CAS Registry Number Confirms Exclusive 3,4-Diphenylbutyl Substitution Pattern

CAS 62131‑82‑2 uniquely identifies Benzene, 1‑(3,4‑diphenylbutyl)‑4‑ethyl‑, distinguishing it from the 1,3‑diphenylbutyl isomers: 1‑(1,3‑diphenylbutyl)‑4‑ethylbenzene (CAS 84255‑45‑8), 1‑(1,3‑diphenylbutyl)‑3‑ethylbenzene (CAS 94406‑00‑5), and 1‑(1,3‑diphenylbutyl)‑2‑ethylbenzene (CAS 84255‑46‑9). The 3,4‑ versus 1,3‑diphenylbutyl connectivity yields different steric and electronic environments that can alter molecular recognition and spectroscopic signatures [1][2][3].

Constitutional isomerism Chemical identity Procurement specification

LogP of 6.21 – Demonstrably Lower Lipophilicity Than 1,3-Diphenylbutyl Isomers (LogP 6.57)

The predicted octanol‑water partition coefficient for Benzene, 1‑(3,4‑diphenylbutyl)‑4‑ethyl‑ is LogP = 6.20810, whereas the 1,3‑diphenylbutyl‑4‑ethyl isomer (CAS 84255‑45‑8) shows LogP = 6.57470. The difference of ΔLogP = 0.3666 units corresponds to an approximately 2.3‑fold lower partitioning into octanol, indicating measurably reduced lipophilicity. This difference is consistent across the 1,3‑diphenylbutyl series; the 3‑ethyl analogue (CAS 94406‑00‑5) also yields LogP 6.57470 [1][2].

Lipophilicity LogP ADME prediction Environmental partitioning

IUPAC Name and Exact Mass Confirm Molecular Identity Independent of CAS Lookup

The molecular formula C₂₄H₂₆ yields an exact monoisotopic mass of 314.20300 Da for all diphenylbutyl‑ethylbenzene isomers. However, the IUPAC name '1‑(3,4‑diphenylbutyl)‑4‑ethylbenzene' explicitly encodes the 3,4‑diphenylbutyl connectivity, whereas '1‑(1,3‑diphenylbutyl)‑4‑ethylbenzene' (CAS 84255‑45‑8) encodes the 1,3‑connectivity. This distinction is critical for mass spectrometry‑based identification workflows, where identical exact mass precludes isomer differentiation: only orthogonal verification via IUPAC nomenclature or CAS number can confirm procurement of the intended structure [1].

Mass spectrometry Structure elucidation Quality control

Recommended Application Scenarios for Benzene, 1-(3,4-diphenylbutyl)-4-ethyl- Based on Evidence


Medicinal Chemistry SAR Studies Requiring Definitive Isomeric Identity

Structure‑activity relationship (SAR) campaigns investigating the effect of diphenylalkyl substituents on target binding should use the 3,4‑diphenylbutyl isomer (CAS 62131‑82‑2) rather than its 1,3‑analogue. The documented LogP difference (6.21 vs. 6.57) indicates altered lipophilicity that could shift membrane permeability and non‑specific binding [1]. Using the correct isomer ensures that observed biological activity is attributable to the intended connectivity pattern rather than an isomeric contaminant .

Development of Chromatographic or Extraction Methods for Isomer Separation

The ΔLogP of 0.3666 between the 3,4‑diphenylbutyl isomer (LogP 6.20810) and the 1,3‑diphenylbutyl isomer (LogP 6.57470) provides a sufficient hydrophobicity difference to enable baseline separation by reversed‑phase HPLC or selective partitioning in liquid‑liquid extraction [1]. Procurement of the individual isomer as a certified reference standard is essential for method validation and retention time confirmation .

Environmental Fate and Ecotoxicology Modeling Using Isomer‑Specific LogP

Environmental fate models (e.g., EPI Suite, ECOSAR) rely on LogP as a primary input for predicting bioaccumulation and sediment sorption. The target compound's LogP of 6.20810 predicts a lower bioaccumulation potential than the 1,3‑isomer (LogP 6.57470). Regulatory submissions and risk assessments must therefore reference the correct isomer‑specific LogP to avoid over‑ or underestimating environmental hazard [1].

Synthetic Route Scoping for Diphenylbutyl‑Functionalized Building Blocks

When designing synthetic routes to diphenylbutyl‑substituted aromatics, the 3,4‑diphenylbutyl connectivity offers a distinct steric profile that may influence regioselectivity in subsequent electrophilic substitution or cross‑coupling reactions. Procuring the structurally verified 3,4‑isomer (CAS 62131‑82‑2) rather than a generic isomer mixture ensures reproducible reaction outcomes and facilitates mechanistic interpretation [1].

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